molecular formula C6H10N2O3 B12817744 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid CAS No. 727968-25-4

2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid

Cat. No.: B12817744
CAS No.: 727968-25-4
M. Wt: 158.16 g/mol
InChI Key: WCAKZIIEJJOSNL-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Mechanism of Action

The mechanism by which 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with nucleic acids and proteins, modulating their functions .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid is unique due to its ethoxy group, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the carboxylic acid group also enhances its solubility and reactivity in various chemical environments .

Properties

CAS No.

727968-25-4

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-ethoxy-4,5-dihydroimidazole-1-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-2-11-5-7-3-4-8(5)6(9)10/h2-4H2,1H3,(H,9,10)

InChI Key

WCAKZIIEJJOSNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCN1C(=O)O

Origin of Product

United States

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